ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Systematic IUPAC Nomenclature and Substituent Positional Analysis
The compound ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derives its systematic name from the pyrazolo[3,4-b]pyridine heterocyclic core. The numbering of the bicyclic system follows IUPAC guidelines, where the pyrazole ring (positions 1–3) is fused to the pyridine ring (positions 4–7) at the 3,4-positions. Key substituents include:
- 1-Ethyl group : Attached to the pyrazole nitrogen (N1), distinguishing the tautomeric form as 1H rather than 2H.
- 3-Methyl group : Positioned at C3 of the pyrazole ring, confirmed by NMR and X-ray crystallography in analogous structures.
- 4-(4-Fluorophenoxy) : A phenoxy group substituted at C4 of the pyridine ring, with fluorine at the para position.
- 5-Carboxylate : An ethyl ester linked to C5 of the pyridine ring, a common modification to enhance bioavailability.
The complete IUPAC name reflects these substituents in descending priority order, with locants ensuring unambiguous positional assignment.
Comparative Analysis of Tautomeric Forms in Pyrazolo[3,4-b]Pyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives exhibit tautomerism due to the mobility of the N1–H proton. In this compound, the 1-ethyl group locks the tautomeric form as 1H, preventing migration to the 2H configuration. Comparative studies of unprotected analogs reveal two dominant tautomers:
- 1H-Tautomer : Stabilized by conjugation between the pyrazole nitrogen lone pair and the pyridine π-system.
- 2H-Tautomer : Less common, observed only in substituent-free derivatives or under acidic conditions.
The 1-ethyl group in this compound eliminates tautomeric ambiguity, as demonstrated by crystallographic data showing no evidence of 2H populations in related structures. Electronic effects from the 4-fluorophenoxy and 5-carboxylate groups further stabilize the 1H form through resonance and inductive effects.
Crystal Structure Characterization and X-Ray Diffraction Studies
X-ray diffraction data for closely related pyrazolo[3,4-b]pyridine derivatives reveal key structural features:
The 4-fluorophenoxy group adopts a near-perpendicular orientation relative to the pyridine ring, minimizing steric clashes with the 3-methyl group. Intermolecular interactions include weak C–H···O hydrogen bonds between the carboxylate ester and adjacent aromatic protons, contributing to crystalline packing stability. No π-π stacking is observed due to steric hindrance from the ethyl and methyl substituents.
Electronic Structure Analysis Through Molecular Orbital Calculations
Density functional theory (DFT) studies on analogous pyrazolo[3,4-b]pyridines highlight the electronic impact of substituents:
- HOMO Distribution : Localized on the pyrazole ring and 4-fluorophenoxy group, indicating nucleophilic reactivity at these sites.
- LUMO Distribution : Concentrated on the pyridine ring and carboxylate moiety, facilitating electrophilic interactions.
Substituent effects were quantified using Hammett σ~para~ values:
| Substituent | σ~para~ | Effect on Pyridine Ring Electron Density |
|---|---|---|
| 4-Fluorophenoxy | +0.06 | Mild electron withdrawal |
| 5-Carboxylate | -0.15 | Electron donation via resonance |
The net electron-withdrawing effect of the 4-fluorophenoxy group (−I) is partially offset by the electron-donating 5-carboxylate (+M), resulting in a polarized yet stabilized π-system. This balance enhances binding affinity in kinase inhibition applications, as seen in FGFR-targeting analogs.
Properties
IUPAC Name |
ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-4-22-17-15(11(3)21-22)16(14(10-20-17)18(23)24-5-2)25-13-8-6-12(19)7-9-13/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUBFUIRKJQQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)OC3=CC=C(C=C3)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a compound with the molecular formula and a molecular weight of approximately 343.4 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for its diverse biological activities. The presence of the fluorophenoxy group is significant as it may enhance the compound's interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 1092344-19-8 |
| Purity | >90% |
Antimycobacterial Activity
Recent studies have highlighted the compound's promising antitubercular activity. In vitro assays against the Mycobacterium tuberculosis H37Rv strain showed that derivatives of pyrazolo[3,4-b]pyridine exhibited significant inhibitory effects. For instance, a study conducted by Rao et al. demonstrated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold could enhance antitubercular efficacy, suggesting that this compound may be a candidate for further investigation in tuberculosis treatment .
Kinase Inhibition
Compounds within the pyrazolo[3,4-b]pyridine family have been reported to act as selective inhibitors of various kinases. For example, some derivatives have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. A notable study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 . The specific structure of this compound may confer similar properties.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of substituents at various positions on the pyrazole ring has been shown to modulate biological activity significantly.
Case Study: Synthesis and Evaluation
A comprehensive study explored the synthesis of various derivatives based on the pyrazolo[3,4-b]pyridine scaffold. The researchers utilized a combination of molecular docking and in vitro assays to evaluate binding affinity and biological activity against Mycobacterium tuberculosis . The results indicated that modifications at positions N(1), C(3), and C(5) could lead to enhanced potency against specific biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]pyridine derivatives vary significantly in substituents, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~330 g/mol (based on analogs). Derivatives with chloro or methylthio groups (e.g., ) have lower molecular weights (~239–250 g/mol).
- Solubility: The 4-fluorophenoxy group likely reduces aqueous solubility compared to amino or hydroxyl substituents but improves membrane permeability. Ethyl esters generally enhance lipophilicity .
- Stability : Fluorine’s electron-withdrawing nature increases resistance to oxidative metabolism compared to methoxy or methylthio groups .
Preparation Methods
Intermediate Synthesis Using Sodium Nitrite and Acidic Conditions
A patented method describes the preparation of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl esters, which is closely related to the target compound. The key intermediate (compound V) undergoes reaction with sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid) at low temperatures (−5 to 0 °C). This step is mild, operationally simple, and yields the ester product with high efficiency (>90% yield).
Alkylation and Esterification Steps
The preparation of the intermediate involves:
- Treatment of precursors with sodium hydride in tetrahydrofuran (THF) to generate reactive anions.
- Subsequent reaction with methyl acetoacetate to form the pyrazolopyridine intermediate with ester functionality.
- Purification by extraction and drying to obtain high-purity intermediates with yields around 91.5%.
Regioselective Formation and Carboxylate Esterification Using Trichloromethyl Enones
A recent study presents a regiocontrolled synthesis of 1-substituted 3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones and hydrazine derivatives. The reaction proceeds through:
- Formation of pyrazoline intermediates via nucleophilic attack of hydrazines on enones.
- Subsequent dehydration and methanolysis of the trichloromethyl group to yield carboxyalkyl esters.
- The reaction is sensitive to the nature of hydrazine and solvent, allowing selective synthesis of regioisomers in moderate to excellent yields (41–97%).
This methodology could be adapted for the preparation of the pyrazolopyridine ester core, offering a one-pot, regioselective route.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Mechanistic Insights
- The regioselectivity in pyrazole formation depends on the hydrazine type; arylhydrazine hydrochlorides favor 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers.
- The trichloromethyl group acts as a carboxyalkyl precursor via sequential methanolysis involving gem-dichloroalkene and acyl chloride intermediates.
- Diazotization under acidic conditions with sodium nitrite is a gentle method for converting intermediates to the desired ester, with easy post-reaction workup.
- The introduction of the fluorophenoxy substituent likely proceeds via nucleophilic aromatic substitution on a halogenated intermediate, a common strategy in pyrazolopyridine chemistry.
Q & A
Q. Table 1. Key Synthetic Routes and Yields
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Peaks/Signals | Diagnostic Use |
|---|---|---|
| ¹H NMR | δ 1.3–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂) | Confirmation of ethyl ester |
| ¹³C NMR | δ ~168 ppm (ester C=O), δ ~161 ppm (pyridine C) | Core structure validation |
| IR | 1719 cm⁻¹ (ester C=O), 1559 cm⁻¹ (C=N) | Functional group analysis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
